molecular formula C11H7N3O2 B7765647 (Z)-2-cyano-2-(2-oxoindolin-3-ylidene)acetamide

(Z)-2-cyano-2-(2-oxoindolin-3-ylidene)acetamide

Cat. No.: B7765647
M. Wt: 213.19 g/mol
InChI Key: SNPYAXJHMCQQFO-CLFYSBASSA-N
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Description

(Z)-2-cyano-2-(2-oxoindolin-3-ylidene)acetamide is a compound that belongs to the class of oxindole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a cyano group and an oxoindoline moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-2-(2-oxoindolin-3-ylidene)acetamide typically involves the condensation of isatin derivatives with cyanoacetamide. One common method includes the use of a base catalyst such as piperidine or triethylamine to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or under reflux conditions to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-2-(2-oxoindolin-3-ylidene)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the oxoindoline moiety .

Major Products Formed

The major products formed from these reactions include various substituted oxindoles, amines, and other derivatives that retain the core structure of this compound .

Mechanism of Action

The mechanism of action of (Z)-2-cyano-2-(2-oxoindolin-3-ylidene)acetamide involves its interaction with cellular proteins and enzymes. It has been shown to inhibit specific enzymes involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. The compound targets molecular pathways such as the caspase cascade, which plays a crucial role in programmed cell death .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-oxoindolin-3-ylidene)malononitrile
  • 2-(2-oxoindolin-3-ylidene)acetohydrazide
  • 2-(2-oxoindolin-3-ylidene)acetic acid

Uniqueness

Compared to similar compounds, (Z)-2-cyano-2-(2-oxoindolin-3-ylidene)acetamide stands out due to its unique combination of a cyano group and an oxoindoline moiety. This combination enhances its reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(2Z)-2-cyano-2-(2-oxo-1H-indol-3-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2/c12-5-7(10(13)15)9-6-3-1-2-4-8(6)14-11(9)16/h1-4H,(H2,13,15)(H,14,16)/b9-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPYAXJHMCQQFO-CLFYSBASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C#N)C(=O)N)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C(\C#N)/C(=O)N)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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